N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-isoleucine
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Overview
Description
(2S,3R)-3-METHYL-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)PENTANOIC ACID is a complex organic compound with a unique structure that includes a pyridazinyl group, a phenyl group, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-METHYL-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)PENTANOIC ACID typically involves multiple steps, including the formation of the pyridazinyl and phenyl groups, followed by their attachment to the pentanoic acid backbone. Common synthetic routes may involve:
Formation of the Pyridazinyl Group: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
Attachment of the Phenyl Group: This step often involves Friedel-Crafts acylation reactions.
Formation of the Pentanoic Acid Backbone: This can be synthesized through standard organic synthesis techniques, such as aldol condensation or esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-METHYL-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,3R)-3-METHYL-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)PENTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R)-3-METHYL-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)PENTANOIC ACID involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-METHYL-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)BUTANOIC ACID: Similar structure but with a butanoic acid backbone.
(2S,3R)-3-METHYL-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)HEXANOIC ACID: Similar structure but with a hexanoic acid backbone.
Uniqueness
The uniqueness of (2S,3R)-3-METHYL-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)PENTANOIC ACID lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H21N3O4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(2S,3R)-3-methyl-2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C18H21N3O4/c1-3-12(2)17(18(24)25)19-15(22)11-21-16(23)10-9-14(20-21)13-7-5-4-6-8-13/h4-10,12,17H,3,11H2,1-2H3,(H,19,22)(H,24,25)/t12-,17+/m1/s1 |
InChI Key |
MQXBCBVPCOSUBF-PXAZEXFGSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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